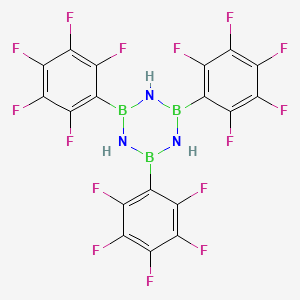
2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane is a unique organoboron compound characterized by its three pentafluorophenyl groups attached to a triazatriborinane core. This compound is known for its strong electron-withdrawing properties due to the presence of pentafluorophenyl groups, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
The synthesis of 2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane typically involves the cyclotrimerization of phenylacetylene in the presence of a boron-based catalyst. One common method includes the use of tris(pentafluorophenyl)borane as a catalyst, which guides the cyclotrimerization and rearrangement of phenylacetylene to form the desired product . The reaction conditions often involve variable temperatures and concentrations to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Biology: Its strong electron-withdrawing properties make it useful in studying electron transfer processes in biological systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane involves its strong Lewis acidity, which allows it to act as an effective catalyst in various reactions. The compound can stabilize less favored tautomeric forms by forming adducts, and it can also induce unusual reactions of early metal acetylide complexes . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its role as a strong Lewis acid and catalyst in various reactions.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: A bulky heterocyclic compound used in coordination chemistry and catalysis.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in photocatalytic applications and materials science. The uniqueness of this compound lies in its combination of strong electron-withdrawing properties and versatile reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1110-39-0 |
|---|---|
Molecular Formula |
C18H3B3F15N3 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C18H3B3F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27/h37-39H |
InChI Key |
OZJLQHRMIBASBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















